Hexacos-21-EN-1-OL
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Overview
Description
Hexacos-21-EN-1-OL is a long-chain aliphatic alcohol with the molecular formula C26H52O. It is a naturally occurring compound found in various plant species, particularly in the methanolic extract of Hygrophila auriculata . This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacos-21-EN-1-OL can be synthesized through the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources, such as the methanolic extract of Hygrophila auriculata. The extraction process includes solvent extraction, followed by purification using chromatographic techniques like silica gel column chromatography .
Chemical Reactions Analysis
Types of Reactions
Hexacos-21-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Hexacos-21-EN-1-AL (aldehyde) or Hexacos-21-EN-1-OIC acid (carboxylic acid).
Reduction: Hexacosane.
Substitution: Hexacos-21-EN-1-CHLORIDE (chloride derivative).
Scientific Research Applications
Hexacos-21-EN-1-OL has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other long-chain aliphatic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of Hexacos-21-EN-1-OL involves its interaction with cellular membranes, where it can modulate membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity. The compound may also exert its effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Hexacos-21-EN-1-OL can be compared with other long-chain aliphatic alcohols, such as:
Hexacosanol: Similar in structure but lacks the double bond present in this compound.
Octacosanol: A longer-chain alcohol with similar biological activities.
Tetracosanol: A shorter-chain alcohol with comparable properties.
This compound is unique due to its specific chain length and the presence of a double bond, which can influence its chemical reactivity and biological activities .
Properties
CAS No. |
62803-14-9 |
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Molecular Formula |
C26H52O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
hexacos-21-en-1-ol |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h5-6,27H,2-4,7-26H2,1H3 |
InChI Key |
OKTJDZWZBMALCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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